molecular formula C15H21NO3 B11111615 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)propanamide

3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)propanamide

Cat. No.: B11111615
M. Wt: 263.33 g/mol
InChI Key: MXOXYULVTHCFPX-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-N-(3-methylbutyl)propanamide is an organic compound characterized by the presence of a benzodioxole ring and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-N-(3-methylbutyl)propanamide typically involves the reaction of 3-(2H-1,3-benzodioxol-5-yl)propanoic acid with 3-methylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-Benzodioxol-5-yl)-N-(3-methylbutyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzodioxole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or alcohols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

3-(2H-1,3-Benzodioxol-5-yl)-N-(3-methylbutyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-N-(3-methylbutyl)propanamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with various enzymes and receptors, modulating their activity. The amide group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
  • 1-(1,3-Benzodioxol-5-yl)-2-propanol
  • 1-(2H-1,3-benzodioxol-5-yl)ethylamine

Uniqueness

3-(2H-1,3-Benzodioxol-5-yl)-N-(3-methylbutyl)propanamide is unique due to its specific combination of a benzodioxole ring and a propanamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, highlighting its potential as a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)propanamide

InChI

InChI=1S/C15H21NO3/c1-11(2)7-8-16-15(17)6-4-12-3-5-13-14(9-12)19-10-18-13/h3,5,9,11H,4,6-8,10H2,1-2H3,(H,16,17)

InChI Key

MXOXYULVTHCFPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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